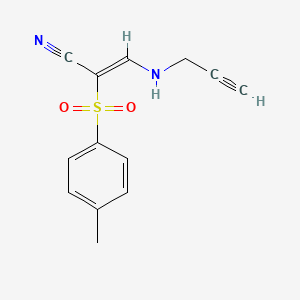
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a sulfonyl group, a nitrile group, and an alkyne group. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and propargylamine.
Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and propargylamine in the presence of a base such as triethylamine forms an intermediate sulfonamide.
Addition of Nitrile Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the nitrile group, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl and nitrile groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile exerts its effects involves its interaction with biological molecules:
Molecular Targets: Enzymes and receptors that interact with the sulfonyl and nitrile groups.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile: can be compared with other sulfonyl and nitrile-containing compounds such as:
Uniqueness
Structural Features: The combination of sulfonyl, nitrile, and alkyne groups in a single molecule is unique and contributes to its diverse reactivity and potential biological activity.
Reactivity: The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(Z)-2-(4-methylphenyl)sulfonyl-3-(prop-2-ynylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-3-8-15-10-13(9-14)18(16,17)12-6-4-11(2)5-7-12/h1,4-7,10,15H,8H2,2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWPLPOLSLIVNL-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNCC#C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NCC#C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2884167.png)
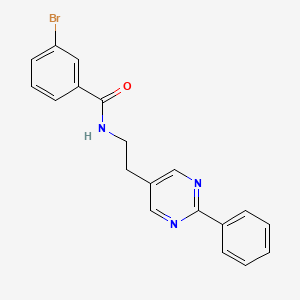
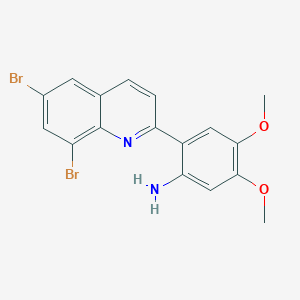
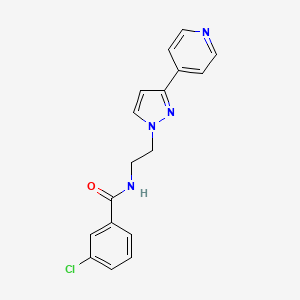
![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)


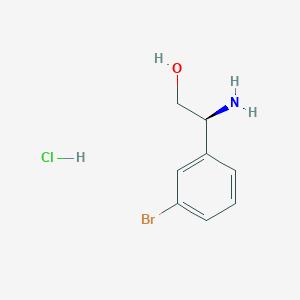
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)
![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)

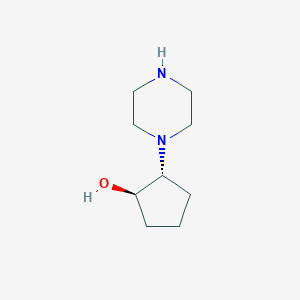
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2884188.png)
